

# An In-depth Technical Guide to Thiobencarb-d10: Chemical Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

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This technical guide provides a comprehensive overview of **Thiobencarb-d10**, a deuterated isotopologue of the herbicide Thiobencarb. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in analytical chemistry, environmental science, and drug development.

## Chemical Structure and Identification

**Thiobencarb-d10** is a synthetic compound where ten hydrogen atoms in the diethylamino group of Thiobencarb have been replaced with deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies.

The chemical structure of **Thiobencarb-d10** is as follows:

- IUPAC Name: S-[(4-chlorophenyl)methyl] N,N-bis(pentadeuterioethyl)carbamothioate[1]
- Synonyms: **Thiobencarb-d10** (diethyl-d10)[1][2]
- Chemical Formula: C<sub>12</sub>H<sub>6</sub>D<sub>10</sub>ClNOS[2]
- CAS Number: 1219804-12-2[1][2]

## Physicochemical Properties

Quantitative data for **Thiobencarb-d10** and its non-deuterated analogue, Thiobencarb, are summarized in the tables below for easy comparison. The properties of Thiobencarb serve as a close approximation for **Thiobencarb-d10**, as deuterium substitution has a minimal effect on most bulk physical properties.

Table 1: General and Physicochemical Properties

Property	Thiobencarb-d10	Thiobencarb
Molecular Weight	267.84 g/mol [1][2]	257.78 g/mol [3]
Monoisotopic Mass	267.1268805 Da[1]	257.0641130 Da[3]
Physical Description	-	Pale yellow to brownish-yellow liquid[3]
Melting Point	-	3.3 °C[3]
Boiling Point	-	-
Solubility in Water	-	30 mg/L at 20°C
Solubility in Organic Solvents	-	Readily soluble
log Kow	-	3.4

## Experimental Protocols

### Synthesis of Thiobencarb-d10

A specific, detailed experimental protocol for the synthesis of **Thiobencarb-d10** is not publicly available in the searched literature. However, a plausible synthetic route can be inferred from the general synthesis of Thiobencarb and established methods for deuterium labeling. The synthesis would likely involve the following conceptual steps:

*Conceptual synthesis workflow for **Thiobencarb-d10**.*

- Preparation of Deuterated Diethylamine: The synthesis would commence with commercially available diethylamine-d10 or its synthesis via deuteration of ethylamine followed by N-

alkylation.

- **Formation of the Carbamoyl Chloride:** The deuterated diethylamine would then be reacted with phosgene or a phosgene equivalent to form N,N-diethyl-d10-carbamoyl chloride.
- **Thioesterification:** Finally, the N,N-diethyl-d10-carbamoyl chloride is reacted with 4-chlorobenzyl mercaptan in the presence of a base to yield **Thiobencarb-d10**.

General methods for deuteration of organic compounds often involve exchange reactions using a deuterium source like heavy water (D<sub>2</sub>O) under specific catalytic conditions.

## Analytical Methods for Thiobencarb

Thiobencarb and its metabolites are typically analyzed using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for environmental and biological monitoring.

### High-Performance Liquid Chromatography (HPLC)

- **Principle:** HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
- **Detection:** UV detection or, more commonly, tandem mass spectrometry (LC-MS/MS) is used for quantification. LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of trace levels of Thiobencarb.<sup>[3][4]</sup>

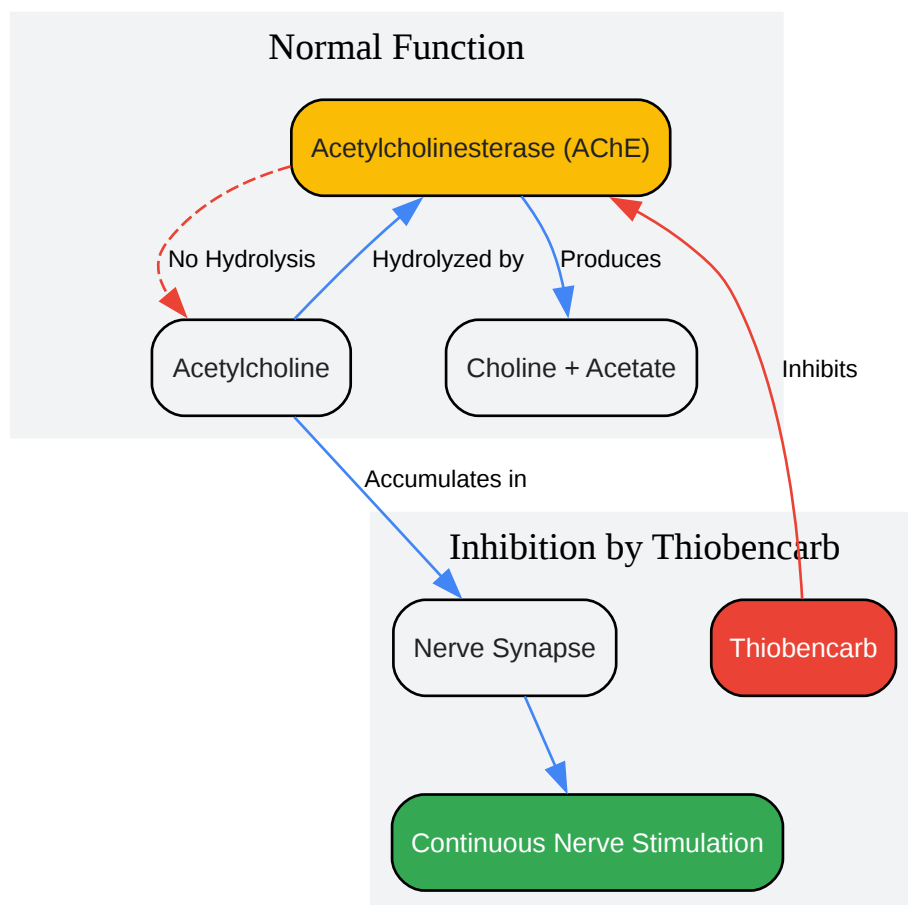
### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Principle:** GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.
- **Detection:** The separated compounds are then ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a "fingerprint" for identification and quantification. GC-MS is a robust method for the analysis of Thiobencarb in various matrices.

## Signaling and Metabolic Pathways

### Mechanism of Action: Cholinesterase Inhibition

Thiobencarb, like other carbamate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signals.

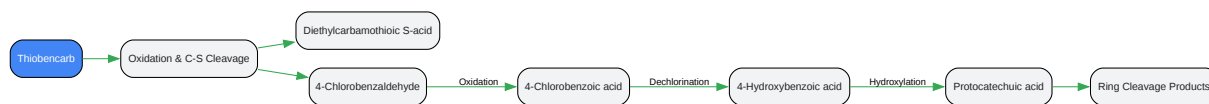


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*Mechanism of acetylcholinesterase inhibition by Thiobencarb.*

## Microbial Degradation Pathway

In the environment, Thiobencarb is subject to microbial degradation. Studies have elucidated a pathway in certain bacteria that involves the initial oxidation and cleavage of the carbon-sulfur bond.



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### *Microbial degradation pathway of Thiobencarb.*

This degradation pathway is significant for understanding the environmental fate and persistence of Thiobencarb.

## Spectroscopic Data

While specific spectroscopic data for **Thiobencarb-d10** is not readily available in public databases, the data for unlabeled Thiobencarb provides a valuable reference.

Table 2: Spectroscopic Data for Thiobencarb

Technique	Parameters	Key Observations
$^1\text{H}$ NMR	400 MHz, $\text{CDCl}_3$	Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene protons of the benzyl group, and the ethyl protons of the diethylamino group are observed.[3]
$^{13}\text{C}$ NMR	100.40 MHz, $\text{CDCl}_3$	Resonances for the carbonyl carbon, aromatic carbons, benzyl methylene carbon, and the ethyl carbons are present. [3]
LC-MS	Q Exactive Orbitrap, Positive ESI	Precursor $m/z$ of 258.0714 [ $\text{M}+\text{H}$ ] $^+$ is observed. Fragmentation data is available for structural elucidation.[3]

For **Thiobencarb-d10**, the  $^1\text{H}$  NMR spectrum would be significantly different due to the absence of protons on the diethylamino group. The mass spectrum would show a molecular ion peak corresponding to its higher mass.

## Conclusion

**Thiobencarb-d10** is an essential analytical tool for the accurate quantification of Thiobencarb in various matrices. This guide has provided a detailed summary of its chemical structure, properties, and analytical considerations. The provided diagrams of its mechanism of action and metabolic pathway offer a visual understanding of its biological and environmental interactions. While a specific synthesis protocol remains proprietary, the conceptual workflow provides a basis for its laboratory preparation. This compilation of technical information aims to support the research and development efforts of scientists in relevant fields.

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## References

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